2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid
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Description
Synthesis Analysis
The synthesis of compounds related to dodecylbenzenesulfonic acid (DBSA) has been explored for its efficiency and eco-friendliness. For example, DBSA has been identified as an effective catalyst in the synthesis of 1,1-diacetates from aldehydes under solvent-free conditions, highlighting its role in facilitating green chemical processes (Esmaeilpour & Sardarian, 2013). This approach underscores the potential methodologies for synthesizing complex guanidine derivatives by incorporating DBSA for environmental sustainability.
Molecular Structure Analysis
The molecular structure of guanidine derivatives has been extensively studied to understand their potential as antitumor agents. For instance, novel guanidine derivatives have been synthesized and evaluated for antitumor activity, revealing insights into the structural requirements for biological activity (Brzozowski, Sa̧czewski, & Sławiński, 2007). These studies suggest that the specific configuration and substituents on the guanidine moiety significantly influence its chemical properties and potential applications.
Chemical Reactions and Properties
The chemical reactions involving DBSA demonstrate its versatility as a catalyst in organic synthesis. For example, DBSA catalyzes the synthesis of xanthene derivatives in aqueous media under ultrasound irradiation, showcasing its role in promoting environmentally friendly chemical transformations (Jin, Zhang, Wang, & Li, 2006). These reactions emphasize the chemical reactivity and properties of DBSA, potentially relevant to the synthesis of the targeted guanidine derivative.
Physical Properties Analysis
The physical properties of guanidine derivatives and DBSA-related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on the physical properties of "2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid" are not directly available, related research indicates that DBSA can significantly impact the solubility and stability of synthesized compounds, influencing their application potential (Sardarian & Inaloo, 2015).
Chemical Properties Analysis
The chemical properties of guanidine and DBSA derivatives, including reactivity, potential for catalysis, and interaction with various substrates, have been a subject of study to understand their broad application scope. For instance, the catalytic role of DBSA in synthesizing carbamates, thiocarbamates, and ureas under solvent-free conditions highlights its chemical versatility and potential for facilitating diverse chemical reactions (Sardarian & Inaloo, 2015).
Scientific Research Applications
Synthesis and Chemical Properties
This compound, through its components, has been explored in the synthesis of novel chemical entities with potential antitumor activities. For instance, novel guanidine derivatives have been synthesized for their antitumor properties, showing significant activity against various human tumor cell lines, indicating the relevance of these compounds in developing anticancer agents (Brzozowski, Sa̧czewski, & Sławiński, 2007).
Material Science Applications
In material science, dodecylbenzenesulfonic acid (DBSA) has been used as a dopant in the synthesis of polyaniline (PANI) colloids, resulting in stable, conductive materials with potential applications in electronics (Shreepathi & Holze, 2006). This highlights the role of such compounds in creating advanced materials with specific electrical properties.
Catalysis
The catalytic properties of DBSA have been explored for the synthesis of 1,1-diacetates under solvent-free conditions, showcasing the efficiency and environmental friendliness of using such compounds as catalysts in organic synthesis (Esmaeilpour & Sardarian, 2013). This underscores the compound's utility in green chemistry and sustainable processes.
Therapeutic Research
In the realm of medicinal chemistry, the guanidine component and its derivatives have been investigated for their antitumor activities, with several compounds showing promising results against cancer cell lines, indicating potential therapeutic applications (Pogorzelska et al., 2023). This research opens avenues for the development of new anticancer drugs.
properties
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7.3C18H30O3S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);3*13-16H,2-12H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMZOWHDSMOOTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H131N7O9S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1335.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid | |
CAS RN |
169202-06-6 |
Source
|
Record name | Iminoctadine Albesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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